molecular formula C13H19N3O4S B2673722 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine CAS No. 2034438-66-7

2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine

Cat. No.: B2673722
CAS No.: 2034438-66-7
M. Wt: 313.37
InChI Key: UKZTULITYTUPNZ-UHFFFAOYSA-N
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Description

2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine is a complex organic compound that features a piperidine ring, a pyrazine ring, and a cyclopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction. The final step involves the coupling of the piperidine and pyrazine intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines .

Scientific Research Applications

2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-6-methoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-19-12-7-14-8-13(15-12)20-10-3-2-6-16(9-10)21(17,18)11-4-5-11/h7-8,10-11H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZTULITYTUPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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